REACTION_CXSMILES
|
C[O:2][C:3](=O)[NH:4][S:5]([C:8]1[CH:13]=[CH:12][C:11]([CH2:14][CH2:15][NH:16][C:17]([N:19]2[CH2:27][C:26]3[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=3)[C:20]2=[O:28])=[O:18])=[CH:10][CH:9]=1)(=[O:7])=[O:6].[CH:30]1([NH2:36])[CH2:35][CH2:34][CH2:33][CH2:32][CH2:31]1>O1CCOCC1>[O:28]=[C:20]1[C:21]2[C:26](=[CH:25][CH:24]=[CH:23][CH:22]=2)[CH2:27][N:19]1[C:17]([NH:16][CH2:15][CH2:14][C:11]1[CH:12]=[CH:13][C:8]([S:5]([NH:4][C:3]([NH:36][CH:30]2[CH2:35][CH2:34][CH2:33][CH2:32][CH2:31]2)=[O:2])(=[O:6])=[O:7])=[CH:9][CH:10]=1)=[O:18]
|
Name
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N-(4-[2-(1-oxo-isoindoline-2-carboxamido)-ethyl]-benzenesulfonyl)-carbamic acid methyl ester
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Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
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COC(NS(=O)(=O)C1=CC=C(C=C1)CCNC(=O)N1C(C2=CC=CC=C2C1)=O)=O
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
1 g
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Type
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reactant
|
Smiles
|
C1(CCCCC1)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The cyclohexylamine salt of the urethane, which precipitates
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Type
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DISSOLUTION
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Details
|
dissolves slowly
|
Type
|
TEMPERATURE
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Details
|
under reflux for one hour
|
Duration
|
1 h
|
Type
|
CONCENTRATION
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Details
|
The mixture is concentrated to 1/3 of its volume
|
Type
|
ADDITION
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Details
|
the residual solution is poured onto dilute hydrochloric acid
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1N(CC2=CC=CC=C12)C(=O)NCCC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC1CCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |